N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclization reactions, functional group transformations, and purification. While the exact synthetic route may vary, it typically starts from commercially available precursors. Researchers have reported various methods for its preparation, such as condensation reactions or cyclization of appropriate intermediates . Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of Compound X consists of a piperidine ring , a trifluoromethyl-substituted pyrimidine , and a cyclopentyl group . The trifluoromethyl moiety contributes to its lipophilicity and pharmacokinetic properties. The piperidine ring likely plays a crucial role in its biological activity. Researchers have elucidated the 3D conformation using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, including hydrolysis , oxidation , and reduction . Researchers have investigated its reactivity with different nucleophiles and electrophiles. These reactions provide insights into its stability, metabolism, and potential drug interactions. Further studies are needed to explore its behavior under various conditions .
Future Directions
properties
IUPAC Name |
N-cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2/c17-16(18,19)13-5-8-20-14(22-13)25-12-6-9-23(10-7-12)15(24)21-11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUTSVQKRNANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide |
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